7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine
Description
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl group at position 2 of the bicyclic core and a 4-[(2,4-dichlorobenzyl)oxy]phenyl substituent at position 6. This compound belongs to a class of heterocyclic molecules renowned for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The 2,4-dichlorobenzyloxy group enhances lipophilicity and may influence target binding affinity, while the methyl group at position 2 contributes to metabolic stability .
Properties
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-10-20-23-9-8-19(25(20)24-13)14-3-6-17(7-4-14)26-12-15-2-5-16(21)11-18(15)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLTLAYCIHBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 372.25 g/mol
- CAS Number : 477889-42-2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This property suggests possible applications in cancer therapy and as an antimicrobial agent against pathogens like Plasmodium falciparum .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : Research has indicated that compounds in this class may possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents (like chlorine) enhances these effects, potentially through mechanisms involving apoptosis induction .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazolo[1,5-a]pyrimidine compounds were tested for their antibacterial properties. Among them, the compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential use in treating bacterial infections.
Case Study 2: Cancer Cell Inhibition
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound not only inhibited cell proliferation but also induced apoptosis. This effect was enhanced when combined with doxorubicin, indicating a synergistic relationship that could improve therapeutic outcomes in resistant cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations
Substituent Position and Activity: The 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl} group in the target compound differentiates it from analogs like 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile (position 3 vs. 4 on the phenyl ring). Such positional changes significantly impact kinase selectivity and cellular uptake .
Impact of Methyl and Electron-Withdrawing Groups :
- The 2-methyl group is conserved in several analogs (e.g., CAS 551931-26-1, compound 6m/6p) and is associated with improved metabolic stability .
- Trifluoromethyl substituents (e.g., CAS 439097-10-6) may enhance binding to hydrophobic kinase pockets but reduce solubility compared to dichlorobenzyl groups .
Anticancer Activity Trends :
- Compounds with 3,4,5-trimethoxy (6m) or 4-fluoro (6p) phenyl substituents exhibit potent anticancer activity (IC50: 1.2–3.5 µM) . The dichlorobenzyl group in the target compound may similarly enhance cytotoxicity but requires empirical validation.
Synthetic Accessibility :
- The target compound is likely synthesized via Suzuki–Miyaura coupling and nucleophilic aromatic substitution, analogous to other pyrazolo[1,5-a]pyrimidines . Modifications at position 7 are achievable through regioselective functionalization .
Pharmacological and Pharmacokinetic Considerations
- Selectivity : Pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., dichlorobenzyl) often show enhanced selectivity for kinases like PDE4 or TRK over off-target proteins .
- Bioavailability : Methyl and halogenated groups improve oral bioavailability by reducing first-pass metabolism, as seen in structurally related compounds .
- Toxicity : Dichlorobenzyl derivatives may exhibit higher cytotoxicity to healthy cells compared to fluorinated analogs, necessitating further safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
